A Technical Guide to 6-Methylisoquinolin-3-amine: Structure, Properties, and Applications in Drug Discovery
A Technical Guide to 6-Methylisoquinolin-3-amine: Structure, Properties, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
6-Methylisoquinolin-3-amine is a heterocyclic aromatic amine belonging to the isoquinoline family. The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] This guide provides a comprehensive technical overview of 6-Methylisoquinolin-3-amine, detailing its chemical structure, physicochemical properties, and spectroscopic profile. We will explore plausible synthetic strategies and underscore its primary application as a versatile building block, particularly in the rational design of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Chemical Identity and Structure
The foundational identity of 6-Methylisoquinolin-3-amine is defined by its unique arrangement of a bicyclic aromatic system containing one nitrogen atom, further functionalized with a methyl group at the 6-position and an amine group at the 3-position. This specific substitution pattern dictates its chemical reactivity and potential for biological interactions.
2.1 Chemical Structure

2.2 Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 6-methylisoquinolin-3-amine | [3] |
| CAS Number | 1192814-93-9 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂ | [3][4] |
| Molecular Weight | 158.20 g/mol | [3][4] |
| InChIKey | DBOBOPSSKJMSSY-UHFFFAOYSA-N | [4] |
| Synonyms | 3-Isoquinolinamine, 6-methyl-; 6-Methyl-3-isoquinolinamine | [3] |
Physicochemical Properties
The physical and chemical properties of 6-Methylisoquinolin-3-amine are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, properties can be inferred from related structures and supplier information.
| Property | Value / Description | Reference / Rationale |
| Appearance | Expected to be a solid at room temperature. | Based on related aminoquinolines and aminoisoquinolines which are typically solids (e.g., 6-Aminoquinoline MP: 115-119 °C[6]). |
| Melting Point | No data available. | - |
| Boiling Point | No data available. | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform.[6] | The aromatic structure suggests poor solubility in water, while the amine group may allow for salt formation to enhance aqueous solubility. |
| Storage | Store at 2-8°C in an inert atmosphere. | Recommended by suppliers to ensure long-term stability and prevent degradation.[3] |
| Purity | Commercially available up to ~97% purity. | [4] |
Synthesis and Reactivity
The synthesis of 6-Methylisoquinolin-3-amine is not extensively documented in dedicated publications. However, a plausible and efficient pathway can be designed based on established methodologies for constructing functionalized isoquinolines. The most logical approach involves the reduction of a corresponding nitro-isoquinoline precursor, a common and high-yielding transformation in heterocyclic chemistry.
4.1 Proposed Synthetic Workflow
The strategic disconnection of the target molecule points towards a 6-methyl-3-nitroisoquinoline intermediate. This precursor can be accessed through cyclization reactions, with the nitro and methyl groups installed on the starting materials. The final and critical step is the selective reduction of the nitro group to the desired primary amine.
4.2 Reactivity and Rationale
The primary utility of 6-Methylisoquinolin-3-amine in drug discovery stems from the reactivity of the 3-amino group. This nucleophilic amine serves as a crucial handle for further molecular elaboration. It can readily undergo:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling with aryl halides to form diarylamines.
These reactions are fundamental for attaching the isoquinoline core to other fragments, enabling the exploration of structure-activity relationships (SAR) in a drug design campaign.
Spectroscopic Characterization (Predictive Analysis)
Definitive structural confirmation of 6-Methylisoquinolin-3-amine relies on a combination of spectroscopic methods. While published spectra are scarce, the expected data can be reliably predicted based on the chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show several distinct signals. A sharp singlet around 2.5 ppm would correspond to the three protons of the methyl group.[7] A broad singlet, whose chemical shift is solvent-dependent, would arise from the two amine (NH₂) protons; this signal may not show coupling due to proton exchange.[8] The remaining five protons on the aromatic rings would appear as doublets, singlets, or multiplets in the downfield region, typically between 7.0 and 9.0 ppm.
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¹³C NMR: The spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule, as they are all in unique chemical environments.
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Mass Spectrometry (MS): In accordance with the nitrogen rule, the molecule's even number of nitrogen atoms results in an even nominal molecular weight (158). The molecular ion peak (M⁺) should be observed at an m/z of 158. A prominent fragment would likely be observed at m/z 131, corresponding to the loss of hydrogen cyanide (HCN), a characteristic fragmentation pattern for N-heterocycles.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The 1500-1650 cm⁻¹ region would contain characteristic C=C and C=N stretching vibrations of the isoquinoline ring system.
Applications in Research and Development
The true value of 6-Methylisoquinolin-3-amine lies in its application as a scaffold and intermediate in the synthesis of high-value, biologically active molecules.
6.1 Role as an Intermediate for Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins.[10] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors are a major focus of modern pharmaceutical research.[11][12]
The 3-aminoisoquinoline scaffold is particularly effective for targeting the ATP-binding site of many kinases. The nitrogen atoms of the isoquinoline ring can form crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that is essential for potent inhibition. The 3-amino group provides an ideal attachment point for side chains that can extend into other pockets of the active site to enhance potency and selectivity.
A recent study highlighted the synthesis of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, using a related 3-amino heterocyclic core.[13] This demonstrates the contemporary relevance and strategic advantage of using scaffolds like 6-Methylisoquinolin-3-amine.
Experimental Protocols
The following protocols are generalized procedures designed to be adapted by trained chemists. All work should be performed in a suitable chemical fume hood with appropriate personal protective equipment.
7.1 Protocol: Synthesis via Reduction of a Nitro Precursor
This protocol is adapted from a known procedure for a related compound and outlines the reduction of a hypothetical 6-methyl-3-nitroisoquinoline intermediate.[14]
-
Reaction Setup: To a solution of 6-methyl-3-nitroisoquinoline (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system several times with nitrogen, followed by hydrogen gas. Maintain the reaction under a positive pressure of hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Rationale: The palladium surface catalyzes the addition of hydrogen across the nitro group, reducing it to an amine. Vigorous stirring is essential to ensure efficient contact between the catalyst, substrate, and hydrogen gas.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rationale: Celite is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper. The filtration must be done carefully as Pd/C can be pyrophoric.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 6-Methylisoquinolin-3-amine by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.
7.2 Protocol: Analytical Characterization by HPLC-MS
This protocol provides a standard method for confirming the identity and purity of the synthesized product.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Dilute to a final concentration of ~10 µg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
-
Data Analysis: Confirm the retention time of the main peak from the UV chromatogram. Verify that the mass spectrum for this peak shows the expected molecular ion [M+H]⁺ at m/z 159.2. Purity can be estimated by integrating the peak area at a suitable wavelength (e.g., 254 nm).
Safety and Handling
While specific toxicity data for 6-Methylisoquinolin-3-amine is not available, it should be handled with the standard precautions used for laboratory chemicals. Related compounds, such as 3-methylisoquinoline, are classified as irritants, causing skin and eye irritation.[15]
-
Engineering Controls: Use in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Methylisoquinolin-3-amine represents a strategically important building block for modern synthetic and medicinal chemistry. Its isoquinoline core provides a well-validated scaffold for engaging with biological targets, while the 3-amino and 6-methyl groups offer distinct points for chemical modification and SAR exploration. Its potential as a precursor for novel kinase inhibitors makes it a compound of significant interest for researchers in academic and industrial drug discovery settings. The synthetic and analytical protocols outlined herein provide a framework for the reliable preparation and characterization of this valuable chemical entity.
References
Sources
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